molecular formula C23H25NO5S3 B11656122 dimethyl 2-(1-butanoyl-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-(1-butanoyl-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11656122
M. Wt: 491.6 g/mol
InChI Key: TYZDDIQZELGNOA-UHFFFAOYSA-N
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Description

Antiproliferative agent-50 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. Antiproliferative agents are crucial in the treatment of cancer as they help to control the growth and spread of malignant cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiproliferative agent-50 typically involves a multi-step process. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as triethylamine . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of Antiproliferative agent-50 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure that the compound meets the required standards for pharmaceutical use. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Antiproliferative agent-50 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, enhancing the versatility of Antiproliferative agent-50 in different applications.

Scientific Research Applications

Antiproliferative agent-50 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Antiproliferative agent-50 involves its interaction with cellular targets that regulate cell growth and division. The compound binds to nuclear DNA, causing DNA lesions that inhibit transcription and induce apoptosis. This process involves the activation of various signaling pathways, including the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis . The compound’s ability to induce oxidative stress and disrupt mitochondrial function further contributes to its antiproliferative effects.

Properties

Molecular Formula

C23H25NO5S3

Molecular Weight

491.6 g/mol

IUPAC Name

dimethyl 2-(1-butanoyl-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C23H25NO5S3/c1-7-8-15(25)24-14-11-12(2)9-10-13(14)16(19(30)23(24,3)4)22-31-17(20(26)28-5)18(32-22)21(27)29-6/h9-11H,7-8H2,1-6H3

InChI Key

TYZDDIQZELGNOA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1C2=C(C=CC(=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C

Origin of Product

United States

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